4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid
Overview
Description
4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes a nitro group and a hydroxyamino group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then reacted with 2-hydroxy-1,1-dimethylethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are typically carried out in specialized reactors designed to handle the exothermic nature of nitration reactions and the precise control required for amination reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-aminobenzoic acid .
Scientific Research Applications
4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyamino group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-aminobenzoic acid: A reduction product of the original compound.
4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-methylbenzoic acid: A similar compound with a methyl group instead of a nitro group.
Uniqueness
4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a hydroxyamino group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
4-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,6-14)12-8-4-3-7(10(15)16)5-9(8)13(17)18/h3-5,12,14H,6H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWNOYCMJMLCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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